Cas no 39129-53-8 (3-Bromo-2,4,5-trimethylthiophene)

3-Bromo-2,4,5-trimethylthiophene is a brominated thiophene derivative characterized by its trimethyl-substituted aromatic structure. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. The electron-rich thiophene core, combined with steric hindrance from methyl groups, offers selectivity in electrophilic substitutions. With high purity and stability under standard conditions, it is suitable for precise synthetic applications. The compound’s well-defined structure makes it useful in constructing complex heterocyclic systems or conjugated polymers for electronic applications.
3-Bromo-2,4,5-trimethylthiophene structure
39129-53-8 structure
Product Name:3-Bromo-2,4,5-trimethylthiophene
CAS No:39129-53-8
MF:C7H9BrS
MW:205.115360021591
CID:4713780
Update Time:2025-11-01

3-Bromo-2,4,5-trimethylthiophene Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2,4,5-trimethylthiophene
    • 3-Bromo-2,4,5-trimethylthiophene
    • Inchi: 1S/C7H9BrS/c1-4-5(2)9-6(3)7(4)8/h1-3H3
    • InChI Key: BFJFNKVVMHQWOS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)SC(C)=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 105
  • Topological Polar Surface Area: 28.2

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Additional information on 3-Bromo-2,4,5-trimethylthiophene

Professional Introduction to 3-Bromo-2,4,5-trimethylthiophene (CAS No. 39129-53-8)

3-Bromo-2,4,5-trimethylthiophene (CAS No. 39129-53-8) is a significant heterocyclic compound that has garnered considerable attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the thiophene family, characterized by a sulfur-containing five-membered ring structure. The presence of bromine and methyl substituents at specific positions on the thiophene ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong>3-bromo substituent on the thiophene ring enhances the electrophilicity of the molecule, facilitating its participation in nucleophilic substitution reactions. This property is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in constructing complex molecular architectures. Additionally, the< strong>2,4,5-trimethyl substituents contribute to the steric environment around the ring, influencing its reactivity and solubility characteristics.

In recent years, there has been a surge in research focusing on thiophene derivatives due to their diverse pharmacological activities. Studies have demonstrated that thiophene-based compounds exhibit a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The< strong>CAS No. 39129-53-8 identifier ensures precise identification and traceability of this compound in laboratory settings and industrial applications.

One of the most compelling applications of< strong>3-Bromo-2,4,5-trimethylthiophene is in the development of pharmaceuticals targeting neurological disorders. Researchers have explored its potential as a precursor for synthesizing novel ligands that interact with neurotransmitter receptors. For instance, modifications of the thiophene core have led to the discovery of compounds with enhanced affinity for serotonin receptors, which are implicated in conditions such as depression and anxiety.

The< strong>methyl groups in this compound play a crucial role in modulating its pharmacokinetic properties. By influencing lipophilicity and metabolic stability, these substituents can significantly impact the bioavailability and duration of action of therapeutic agents derived from< strong>3-Bromo-2,4,5-trimethylthiophene. Furthermore, computational modeling studies have shown that the electronic distribution around the thiophene ring can be fine-tuned by strategic substitution to optimize binding interactions with biological targets.

In industrial settings, the< strong>bromine atom serves as a versatile handle for further functionalization. It allows for selective transformations such as halogen exchange reactions or metalation processes, enabling access to a broad spectrum of derivatives. This flexibility makes< strong>CAS No. 39129-53-8-labeled compounds indispensable in synthetic chemistry pipelines used by pharmaceutical companies and academic institutions alike.

The growing interest in sustainable chemistry has also spurred innovation in the utilization of< strong>3-Bromo-2,4,5-trimethylthiophene. Researchers are exploring greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. For example, catalytic methods employing transition metals have been developed to achieve desired transformations under milder conditions.

The role of< strong>3-Bromo-2,4,5-trimethylthiophene extends beyond pharmaceuticals into materials science. Its incorporation into organic semiconductors has shown promise for applications in electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system provided by the thiophene ring enhances charge transport properties when integrated into polymer or small-molecule frameworks.

Ongoing research continues to uncover new applications for this versatile compound. Collaborative efforts between chemists and biologists are shedding light on its potential in drug discovery pipelines targeting emerging diseases. The precise structural features encoded by its chemical name make it an invaluable building block for designing molecules with tailored functionalities.

In conclusion,< strong>CAS No. 39129-53-8, corresponding to< strong>3-Bromo-2,4,5-trimethylthiophene, represents a cornerstone in modern chemical synthesis and medicinal chemistry. Its unique structural attributes enable diverse applications across multiple scientific disciplines while maintaining high standards of purity and consistency required for research-grade materials.

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